molecular formula C18H23N3O2S B11470693 3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B11470693
M. Wt: 345.5 g/mol
InChI Key: YDVAITZJXOFYFW-UHFFFAOYSA-N
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Description

3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one: is a mouthful, but its structure holds promise. This compound features an oxazolo[5,4-d]pyrimidine scaffold, which serves as a versatile pharmacophore in various biologically active molecules. Let’s explore its synthesis, applications, and more.

Preparation Methods

Synthesis Routes::

    Dehydrative Cyclization Method: The most common approach involves cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride. These benzamides are derived from 5-amino-6-hydroxypyrimidine and appropriate acid chlorides or anhydrides.

    Complementary Approach: Researchers have also reported an alternative method starting from 2-aroylaminomalonodiamides.

Chemical Reactions Analysis

Reactivity::

    Oxazolo[5,4-d]pyrimidin-4-one: can participate in various reactions, including oxidation, reduction, and substitution.

  • Common reagents include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid.
  • Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Versatility::

    Chemistry: Used as a scaffold in drug discovery due to its diverse molecular interactions.

    Biology: Acts against molecular targets like kinases, VEGFR-2, EDG-1, ACC2 proteins, and immunosuppressive agents.

Mechanism of Action

  • The exact mechanism remains context-dependent, but it likely involves interactions with specific protein targets or signaling pathways.
  • Further studies are needed to elucidate the precise molecular pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

3-(5-butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H23N3O2S/c1-3-5-7-9-14-19-17(22)15-16(21-23-18(15)20-14)13-11-10-12(24-13)8-6-4-2/h10-11H,3-9H2,1-2H3,(H,19,20,22)

InChI Key

YDVAITZJXOFYFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(C(=NO2)C3=CC=C(S3)CCCC)C(=O)N1

Origin of Product

United States

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